1-Bromo-1,1,2,2-tetradeuteriotetradecane
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Description
1-Bromo-1,1,2,2-tetradeuteriotetradecane (1,1,2,2-C14D4) is an organic compound with a wide range of scientific applications. It is a halogenated hydrocarbon that is primarily used as a reagent in organic syntheses, a solvent in chromatography, and a tracer in biochemical and physiological studies.
Scientific Research Applications
Synthesis of Tetradecylferrocene
Tetradecylferrocene is an organometallic compound that finds applications in electrochemistry, catalysis, and materials science. By incorporating 1-Bromotetradecane-1,1,2,2-d4, researchers can create labeled ferrocene derivatives for mechanistic studies and analytical purposes .
Gemini Surfactant Synthesis
Gemini surfactants are unique molecules with two hydrophilic heads and a hydrophobic tail. They exhibit enhanced surface activity and are used in various formulations, including detergents, emulsifiers, and drug delivery systems. 1-Bromotetradecane-1,1,2,2-d4 serves as a precursor for synthesizing both cationic and zwitterionic gemini surfactants .
Metallomesogenic Polymers
Metallomesogenic polymers combine the properties of liquid crystals and metal complexes. Researchers have developed metallomesogenic polymers based on bis[η1(N)-3,4-dialkyloxybenzylidene-4’-dodecyloxyaniline]dichloropalladium(II). The alkyl groups (e.g., octyl, decyl, dodecyl, tetradecyl, and hexadecyl) are introduced using 1-Bromotetradecane-1,1,2,2-d4. These materials have potential applications in optoelectronics and sensors .
9-Tetradecylcarbazole Synthesis
9-Tetradecylcarbazole is a carbazole derivative with interesting photophysical properties. Researchers use 1-Bromotetradecane-1,1,2,2-d4 as a starting material to synthesize this compound. It can be explored for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices .
properties
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriotetradecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i13D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFZTCSTGIWCQG-RYIWKTDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCC)C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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